molecular formula C8H15NO B13166034 1-(Azetidin-3-YL)-3-methylbutan-1-one

1-(Azetidin-3-YL)-3-methylbutan-1-one

Cat. No.: B13166034
M. Wt: 141.21 g/mol
InChI Key: IYYOLAVNNVKWFW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-YL)-3-methylbutan-1-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-YL)-3-methylbutan-1-one can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-YL)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Azetidin-3-YL)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)-3-methylbutan-1-one involves its interaction with molecular targets through its azetidine ring. This ring can engage in various binding interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-YL)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-6(2)3-8(10)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

IYYOLAVNNVKWFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CNC1

Origin of Product

United States

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